N,N,1-Trimethyl-1H-indazol-6-amine
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Overview
Description
N,N,1-Trimethyl-1H-indazol-6-amine is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole and its derivatives have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1H-indazol-6-amine typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. One common method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another approach involves the use of organometallic reagents to form N–H ketimine species, followed by Cu(OAc)2-catalyzed reactions in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound often employ metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of byproducts and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like oxygen or peroxides.
Reduction: Often employs reducing agents such as hydrogen or hydrides.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen, peroxides.
Reduction: Hydrogen, hydrides.
Substitution: Nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines .
Scientific Research Applications
N,N,1-Trimethyl-1H-indazol-6-amine has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response regulation. This inhibition can lead to the suppression of tumor growth and enhanced immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with similar biological activities.
6-Substituted Aminoindazoles: Derivatives with enhanced anticancer properties.
Indole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N,N,1-Trimethyl-1H-indazol-6-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit IDO1 makes it particularly valuable in cancer research and therapy .
Properties
CAS No. |
918903-64-7 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,1-trimethylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-11-13(3)10(8)6-9/h4-7H,1-3H3 |
InChI Key |
BVPZVWKGMLOECD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C=N1 |
Origin of Product |
United States |
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